molecular formula C16H23N5O2 B2748351 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034286-32-1

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2748351
CAS RN: 2034286-32-1
M. Wt: 317.393
InChI Key: NZHMALOAWOUSJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there are no direct references to the synthesis of “N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide”, there are related compounds that have been synthesized and studied. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds has paved the way for innovative synthesis techniques and the exploration of their chemical properties. For instance, the development of new synthetic routes for related piperazine and pyridine derivatives has been a key focus. These methodologies enable the production of compounds with potential applications in medical imaging, particularly in Positron Emission Tomography (PET) agents for imaging neuroinflammation, highlighting the relevance of these compounds in neuroscience research (Wang et al., 2018). Furthermore, scalable and facile processes for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide derivatives have been established, demonstrating their significance in the development of novel therapeutic agents (Wei et al., 2016).

Potential Therapeutic Applications

The exploration of related pyrazole derivatives as cannabinoid receptor antagonists offers insights into the therapeutic potential of similar compounds in modulating cannabinoid receptor activity, which is crucial for developing treatments for conditions related to cannabinoid receptor dysregulation (Lan et al., 1999). Additionally, the investigation of 2-aminopyridines as selective inducible nitric oxide synthase inhibitors presents an application in inflammatory diseases, showcasing the compound's relevance in inflammation research (Connolly et al., 2004).

Mechanistic Insights and Binding Interactions

The study of molecular interactions of antagonists with the CB1 cannabinoid receptor provides detailed insights into the binding modes and mechanistic actions of compounds, which are essential for designing targeted therapies for neurological conditions (Shim et al., 2002). These mechanistic insights are crucial for understanding how modifications in the compound's structure influence its biological activity and receptor affinity.

properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-12-10-14(2-5-17-12)20-7-3-13(4-8-20)11-19-16(23)21-9-6-18-15(21)22/h2,5,10,13H,3-4,6-9,11H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHMALOAWOUSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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